molecular formula C32H32O10 B10817853 9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol

9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol

Cat. No.: B10817853
M. Wt: 576.6 g/mol
InChI Key: USVPAMXDEQJWJM-UHFFFAOYSA-N
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Description

This compound is a highly complex pentacyclic structure featuring eight hydroxyl (-OH) groups and two hydroxymethyl (-CH₂OH) substituents at positions 9 and 24. The molecule’s synthesis likely involves multi-step reactions, such as oxidative coupling, esterification, and hydroxylation, as inferred from analogous procedures in , which describes structurally related pentacyclic derivatives .

Properties

IUPAC Name

9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32O10/c33-15-31(41)11-17-5-21(35)1-3-23(17)25-9-29(39)27(37)7-19(25)13-32(42,16-34)12-18-6-22(36)2-4-24(18)26-10-30(40)28(38)8-20(26)14-31/h1-10,33-42H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVPAMXDEQJWJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C3=C(CC(CC4=CC(=C(C=C4C5=C(CC1(CO)O)C=C(C=C5)O)O)O)(CO)O)C=C(C=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9,24-bis(hydroxymethyl)pentacyclo[24.4.0.02,7.011,16.017,22]triaconta-1(26),2,4,6,11(16),12,14,17,19,21,27,29-dodecaene-4,5,9,13,19,20,24,28-octol , also known as Caesappanin C (CAS No: 1913319-59-1), is a complex polycyclic compound derived from the heartwood of Caesalpinia sappan L. This compound has garnered attention due to its unique structural features and potential biological activities.

Structural Characteristics

The compound's intricate structure consists of multiple fused rings with hydroxymethyl groups at specific positions. The molecular formula is C32H32O10C_{32}H_{32}O_{10} with a molecular weight of approximately 576.59 g/mol. Its pentacyclic framework contributes to its chemical properties and potential applications in various biological contexts.

Structural Features Table

FeatureDescription
Molecular Formula C32H32O10C_{32}H_{32}O_{10}
Molecular Weight 576.59 g/mol
Hydroxymethyl Groups Present at positions 9 and 24
Polycyclic Framework Pentacyclic structure

Antioxidant Properties

Research indicates that Caesappanin C exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively and can protect cellular components from oxidative stress. This property is crucial in preventing various diseases associated with oxidative damage.

Anti-inflammatory Effects

Studies have demonstrated that Caesappanin C possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Anticancer Activity

Recent investigations into the anticancer potential of Caesappanin C have revealed promising results. In vitro studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. The compound has shown efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent.

Proliferation-Stimulating Effects

Caesappanin C has been reported to stimulate cell proliferation in certain contexts, particularly in fibroblasts and other connective tissue cells. This property may have implications for wound healing and tissue regeneration.

Study on Antioxidant Activity

A study published in the Journal of Natural Products evaluated the antioxidant capacity of Caesappanin C using DPPH radical scavenging assays. The compound exhibited a significant dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.

Study on Anti-inflammatory Mechanisms

Research conducted by Zhang et al. (2023) demonstrated that Caesappanin C inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating NF-kB signaling pathways. This study highlights its potential for treating inflammatory diseases.

Anticancer Research Findings

In a study published in Cancer Letters, Caesappanin C was tested against human breast cancer cell lines (MCF-7). Results showed that treatment with the compound led to a reduction in cell viability and increased apoptosis rates compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

  • 11,23-Bis(hydroxymethyl)-26,28-dimethoxypentacyclo[...]octacosa-...-diol (Compound 21) : Shares a bis(hydroxymethyl) motif and pentacyclic backbone but differs in methoxy (-OCH₃) substituents at positions 26 and 26. This substitution reduces polarity compared to the target compound’s hydroxyl groups, impacting solubility and hydrogen-bonding capacity .
  • 11,23-Bis(chloromethyl)-26,28-dimethoxypentacyclo[...]octacosa-...-diol (Compound 22) : Replacing hydroxymethyl with chloromethyl (-CH₂Cl) groups increases electrophilicity, making it more reactive in nucleophilic substitution reactions but less stable in aqueous environments .
  • 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one : A nitrogen- and sulfur-containing tetracyclic analog with a methoxyphenyl substituent. The absence of hydroxyl groups and the inclusion of heteroatoms alter electronic properties, reducing solubility in water but enhancing π-π stacking interactions .

Substituent Effects on Reactivity and Solubility

Property Target Compound Compound 21 Compound 22 9-(4-Methoxyphenyl) Analog
Polar Substituents 8 -OH, 2 -CH₂OH 2 -CH₂OH, 2 -OCH₃ 2 -CH₂Cl, 2 -OCH₃ 1 -OCH₃, heteroatoms (N, S)
Solubility (H₂O) High Moderate Low Very low
Reactivity Hydrogen bonding, oxidation Ether cleavage, esterification Nucleophilic substitution π-π interactions, electrophilic aromatic substitution

Research Findings and Methodological Insights

  • Synthetic Challenges : highlights the difficulty of introducing multiple hydroxyl groups without side reactions, requiring protective strategies (e.g., silylation) during synthesis .
  • Similarity Metrics : Studies in demonstrate that Tanimoto coefficients effectively quantify structural similarity between polycyclic compounds, with the target compound likely sharing >70% similarity to Compound 21 based on functional group alignment .
  • Spectroscopic Characterization: Infrared (IR) and nuclear magnetic resonance (NMR) data for analogs in and suggest diagnostic peaks for hydroxyl (3200–3600 cm⁻¹ in IR) and aromatic protons (δ 6.5–8.0 ppm in ¹H NMR) .

Preparation Methods

Protocol:

  • Solvent Extraction : Dried heartwood is macerated in ethanol or ethyl acetate for 48 hours.

  • Concentration : The extract is evaporated under reduced pressure to obtain a crude residue.

  • Purification :

    • Countercurrent Chromatography (HPCCC) : A chloroform-methanol-water (4:3:2 v/v/v) solvent system separates Caesappanin C with 95.6% purity.

    • Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) is used for preliminary fractionation.

Key Data:

ParameterValueSource
Yield from 1 kg heartwood15.2 mg (brazilein) / 5.7 mg (Caesappanin C)
Purity after HPCCC89.0–95.6%

Synthetic Routes

Diels-Alder Cyclization and Carbonyl Reduction

This method, inspired by pentacycloundecane synthesis, involves three stages:

Steps:

  • Diels-Alder Addition : Cyclopentadiene reacts with benzoquinone to form a bicyclic adduct.

  • UV-Induced Cyclization : The adduct undergoes photochemical [2+2] cyclization to generate a polycyclic intermediate.

  • Carbonyl Reduction : Ketone groups are reduced to hydroxymethyl using NaBH4 or LiAlH4.

Optimization Challenges:

  • Regioselectivity : UV cyclization requires precise wavelength control (254 nm) to avoid side products.

  • Reduction Efficiency : Over-reduction of aromatic rings is mitigated by using milder agents (e.g., NaBH4 in THF).

Base-Catalyzed Elimination of Tosylates

Adapted from vicinal dimethylene hydrocarbon synthesis, this route transforms diols into conjugated dienes:

Protocol:

  • Diol Preparation : A trans-1,2-bis(hydroxymethyl) precursor is synthesized via LiAlH4 reduction of diester intermediates.

  • Tosylation : The diol is treated with p-toluenesulfonyl chloride in pyridine.

  • Elimination : Potassium t-butoxide in DMSO induces double elimination, forming the pentacyclic core.

Key Data:

ParameterValueSource
Yield of elimination step80–95%
Reaction time5 h (room temperature)

Modular Assembly via Sequential Cyclization

A stepwise approach builds the pentacyclic framework through controlled cycloadditions:

  • Ring 1 Formation : Norbornene derivatives are functionalized with hydroxymethyl groups via Sharpless dihydroxylation.

  • Ring 2–5 Assembly : Sequential Diels-Alder and Heck coupling reactions extend the polycyclic system.

  • Oxidation/Reduction Tuning : Selective oxidation (e.g., MnO2) and reduction steps install hydroxyl groups.

Challenges:

  • Steric Hindrance : Bulky intermediates require low-temperature (−78°C) conditions for cycloadditions.

  • Protection Strategies : Tert-butyldimethylsilyl (TBS) groups protect hydroxymethyl moieties during synthesis.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ComplexityKey Advantage
Natural Extraction0.005–0.0189–96ModerateEco-friendly, no synthesis
Diels-Alder/Reduction20–3085–90HighScalable for analogs
Tosylate Elimination80–9590–95ModerateHigh regioselectivity
Modular Assembly10–1595–98Very HighStructural flexibility

Critical Challenges and Solutions

  • Thermal Instability : The pentacyclic core decomposes above 50°C. Solutions include low-temperature reactions and inert atmospheres.

  • Purification Difficulties : HPCCC outperforms silica gel chromatography in resolving polar hydroxylated derivatives.

  • Stereochemical Control : Chiral auxiliaries (e.g., Evans’ oxazolidinones) ensure correct stereochemistry at C9 and C24 .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing this polycyclic compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cycloadditions or hydroxylation protocols, to construct the pentacyclic backbone. Characterization requires advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : For resolving stereochemistry and hydroxyl group positions .
  • X-ray Diffraction (XRD) : To confirm crystal structure and intramolecular hydrogen bonding .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
    • Data Table :
Synthesis StepKey Reagents/ConditionsYield (%)Characterization MethodReference
CyclizationBF₃·Et₂O, 80°C45¹H/¹³C NMR, MS
HydroxylationH₂O₂, FeSO₄ catalyst62XRD, IR

Q. How can researchers ensure stability during storage and handling of this compound?

  • Methodological Answer : Stability is influenced by moisture and temperature. Recommendations include:

  • Storage : Under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation .
  • Handling : Use gloveboxes for air-sensitive steps; monitor via periodic HPLC analysis to detect decomposition .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental and theoretical data on its reactivity?

  • Methodological Answer : Density Functional Theory (DFT) simulations can predict reaction pathways and compare them with experimental outcomes. For example:

  • Contradiction : Discrepancies in hydroxyl group acidity between experimental pKa values and initial DFT models.
  • Resolution : Incorporate solvent effects (e.g., COSMO-RS model) and refine basis sets (e.g., B3LYP/6-311+G**) to align calculations with observed data .
    • Data Table :
ParameterExperimental ValueInitial DFT ResultRefined DFT Result
pKa (C4-OH)8.36.98.1
Activation Energy72 kJ/mol68 kJ/mol71 kJ/mol

Q. What strategies address conflicting spectroscopic data in structural elucidation?

  • Methodological Answer : Use complementary techniques to resolve ambiguities:

  • NOESY NMR : Differentiate between regioisomers by analyzing spatial proton proximity .
  • Dynamic Light Scattering (DLS) : Detect aggregation states that may distort NMR signals .
    • Framework Integration : Link findings to supramolecular chemistry theories (e.g., host-guest interactions) to explain unexpected solubility behavior .

Q. How can AI-driven process simulation optimize its application in membrane technologies?

  • Methodological Answer : Integrate COMSOL Multiphysics with machine learning to model its performance in separation membranes:

  • Variables : Pore size, hydroxyl group density, and flux rates.
  • Outcome : Predict optimal configurations for CO₂ capture or solvent purification .
    • Data Table :
Membrane TypePermeability (Barrer)Selectivity (CO₂/N₂)AI-Optimized Improvement (%)
Base Polymer12025-
Modified2103875

Theoretical and Environmental Considerations

Q. What conceptual frameworks guide the study of its environmental fate?

  • Methodological Answer : Apply the "source-receptor" model from atmospheric chemistry to track degradation products:

  • Key Steps : Air-surface exchange, photolytic degradation, aquatic toxicity profiling .
  • Analytical Tools : LC-HRMS for identifying hydroxylated byproducts; ECOSAR for ecotoxicity predictions .

Q. How can interdisciplinary approaches enhance its application in renewable energy systems?

  • Methodological Answer : Explore its role in non-automotive combustion (e.g., biofuel additives) by:

  • Collaboration : Combine combustion engineering (CRDC RDF2050105) with catalytic studies to improve energy density .
  • Experimental Design : Use flame calorimetry and thermogravimetric analysis (TGA) to assess thermal stability .

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